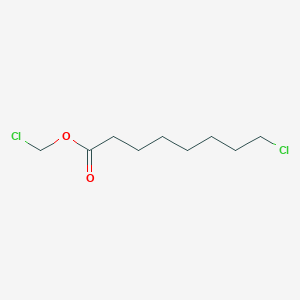

Chloromethyl 8-chloro-octanoate

Description

Chloromethyl 8-chloro-octanoate (C₉H₁₆Cl₂O₂, molecular weight: 227.128 g/mol) is a dichlorinated ester featuring a chloromethyl group (-CH₂Cl) and a chlorine atom at the 8th position of the octanoate chain . Its IUPAC name is chloromethyl 8-chlorooctanoate, and it is classified as an organohalide with dual electrophilic sites (carbonyl and chloromethyl groups), enabling diverse reactivity in organic synthesis .

Properties

CAS No. |

80418-70-8 |

|---|---|

Molecular Formula |

C9H16Cl2O2 |

Molecular Weight |

227.12 g/mol |

IUPAC Name |

chloromethyl 8-chlorooctanoate |

InChI |

InChI=1S/C9H16Cl2O2/c10-7-5-3-1-2-4-6-9(12)13-8-11/h1-8H2 |

InChI Key |

YEDAJMGEJCGDOV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)OCCl)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 8-chloro-octanoate can be synthesized through the esterification of 8-chloro-octanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like zinc chloride can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 8-chloro-octanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 8-chloro-octanoic acid and chloromethyl alcohol.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

Hydrolysis: 8-chloro-octanoic acid and chloromethyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Chloromethyl 8-chloro-octanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloromethyl 8-chloro-octanoate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethyl group is particularly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₁₆Cl₂O₂

- CAS Registry Number : 80418-70-8

- Structure : Combines ester functionality (RCOOR') with two chlorine substituents, enhancing its reactivity in nucleophilic substitutions and cross-coupling reactions .

Comparison with Structurally Similar Compounds

Chloromethyl 8-chloro-octanoate shares functional and structural motifs with several esters and halogenated derivatives. Below is a systematic comparison:

Esters with Single Chlorine Substituents

| Compound | Molecular Formula | Key Structural Features | Reactivity/Applications | Reference |

|---|---|---|---|---|

| Methyl 8-chlorooctanoate | C₉H₁₇ClO₂ | Methyl ester; Cl at C8 | - Oxidation to 8-chlorooctanoic acid. - Reduction to 8-chlorooctanol. - Intermediate in pharmaceuticals. |

|

| Ethyl 8-chloro-2-oxooctanoate | C₁₀H₁₇ClO₃ | Ethyl ester; Cl at C8, keto at C2 | - Keto group enables aldol condensations. - Potential enzyme inhibitor. |

Key Differences :

- This compound’s chloromethyl group enhances leaving-group ability, favoring nucleophilic substitutions over methyl/ethyl esters .

- The keto group in Ethyl 8-chloro-2-oxooctanoate introduces distinct reactivity (e.g., hydrogen bonding, redox activity) absent in purely aliphatic analogs .

Dichlorinated and Aromatic Derivatives

| Compound | Molecular Formula | Key Structural Features | Reactivity/Applications | Reference |

|---|---|---|---|---|

| Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | C₁₆H₁₉ClO₃ | Aromatic Cl at C3; keto at C8 | - Enhanced antimicrobial activity due to aromatic Cl. - Used in drug design for targeted binding. |

|

| Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | C₁₆H₁₈Cl₂O₃ | Dichlorinated phenyl; keto at C8 | - Dual Cl substituents increase lipophilicity and enzyme inhibition potency. - Explored in anticancer research. |

Key Differences :

- Aromatic chlorine(s) in phenyl-substituted analogs enable π-π stacking with biological targets, unlike this compound’s aliphatic Cl .

- Dichlorinated phenyl derivatives exhibit higher metabolic stability but reduced solubility compared to aliphatic dichloroesters .

Oxo- and Hydroxy-Functionalized Analogs

| Compound | Molecular Formula | Key Structural Features | Reactivity/Applications | Reference |

|---|---|---|---|---|

| Ethyl 8-chloro-6-oxooctanoate | C₁₀H₁₇ClO₃ | Cl at C8; keto at C6 | - Keto group facilitates cyclization reactions. - Used in chiral synthesis. |

|

| 8-Chloro-6-hydroxyoctanoic acid ethyl ester | C₁₀H₁₉ClO₃ | Cl at C8; hydroxyl at C6 | - Hydroxyl group enables hydrogen bonding. - Intermediate in biodegradable polymers. |

Key Differences :

- Oxo groups (C=O) enhance electrophilicity at specific positions, directing regioselective reactions (e.g., nucleophilic attack at C6 in Ethyl 8-chloro-6-oxooctanoate) .

- Hydroxy derivatives exhibit polarity and solubility advantages but lower thermal stability compared to this compound .

Reactivity Trends

- Chloromethyl Group: The -CH₂Cl moiety in this compound acts as a superior leaving group compared to -OCH₃ or -OC₂H₅, accelerating SN2 reactions .

- Aliphatic vs. Aromatic Chlorine: Aliphatic Cl (as in this compound) undergoes hydrolysis more readily than aromatic Cl, which requires harsher conditions .

Application-Specific Performance

- Agrochemicals: Dichlorinated esters (e.g., this compound) are preferred for lipid-soluble pesticide formulations due to enhanced membrane permeability .

- Pharmaceuticals: Aromatic analogs (e.g., Ethyl 8-(3-chlorophenyl)-8-oxooctanoate) show higher target specificity in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.